molecular formula C13H11N B8172448 1-Cyclopropyl-4-ethynyl-1H-indole

1-Cyclopropyl-4-ethynyl-1H-indole

Cat. No.: B8172448
M. Wt: 181.23 g/mol
InChI Key: SXRVBQJQPCWQHW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethynyl-1H-indole is a substituted indole derivative characterized by a cyclopropyl group at the 1-position and an ethynyl (acetylene) group at the 4-position of the indole core. The cyclopropyl moiety introduces steric and electronic effects that modulate reactivity and molecular interactions, while the ethynyl group provides a site for further functionalization via coupling reactions (e.g., Sonogashira).

Properties

IUPAC Name

1-cyclopropyl-4-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-4-3-5-13-12(10)8-9-14(13)11-6-7-11/h1,3-5,8-9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRVBQJQPCWQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CN(C2=CC=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-4-ethynyl-1H-indole typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-Cyclopropyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Major products formed from these reactions include substituted indoles, alcohols, amines, and carbonyl compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The ethynyl group in the target compound at position 4 contrasts with analogs like (ethynyl at position 5) and (nitro at position 4). Positional differences significantly alter electronic properties and reactivity.
  • Functional Groups : Ethynyl groups (target, ) enable cross-coupling reactions, whereas nitro groups () enhance electrophilicity. Triazole () and α,β-unsaturated ketone () moieties introduce distinct pharmacophoric features.
  • Ring Systems: The fused cyclopentane in increases rigidity compared to the monocyclic cyclopropane in the target compound.

Physicochemical and Computed Properties

Property Target Compound (Calculated) 2-Cyclopropyl-4-nitro-1H-indole 5-((1-Allylcyclopropyl)ethynyl)-1H-indole
XLogP3 ~2.8 (estimated) 2.5 ~3.1 (estimated)
Topological Polar Surface Area ~15 Ų (ethynyl) 61.6 Ų (nitro) ~20 Ų (ethynyl)
Hydrogen Bond Donors 1 (indole NH) 1 1

Electronic Effects: The ethynyl group in the target compound is electron-withdrawing, similar to the nitro group in , but with reduced polarity (lower polar surface area). The cyclopropyl group enhances lipophilicity (higher XLogP3) compared to non-cyclopropane analogs.

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